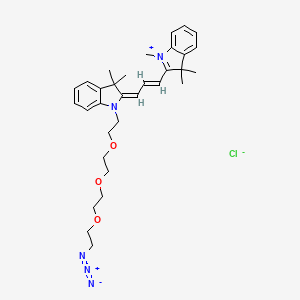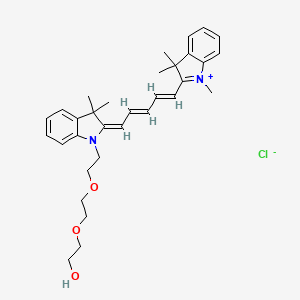
PhotoS1P
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PhotoS1P is a novel photoswitchable sphingolipid probe, reversibly controlled S1P3-dependent pain hypersensitivity in mice and uniquely suited for the study of S1P biology in cultured cells and in vivo.
Applications De Recherche Scientifique
Photopharmacological Control of Lipid Function
Photopharmacology involves the use of molecular photoswitches like azobenzenes to control biological processes. This approach is exemplified by a photoswitchable sphingosine-1-phosphate analog, PhotoS1P (Morstein & Trauner, 2020).
Optical Control of Sphingosine-1-Phosphate Formation and Function
PhotoS1P offers optical control of S1P1–3 receptors, as demonstrated in electrophysiology and Ca2+ mobilization assays. It's effective in controlling S1P3-dependent pain hypersensitivity in mice, comparable to S1P, and shows prolonged metabolic stability compared to S1P. This makes PhotoS1P a valuable tool for studying S1P biology (Morstein et al., 2019).
Photoacoustic Imaging with Genetically Encoded Probes
Photoacoustic tomography using genetically encoded probes like PhotoS1P can image biological processes deeply in tissues with high spatial resolution, overcoming the limitations of high background signals from blood (Yao et al., 2015).
Photoresponsive Oligonucleotides in Biological, Physical, and Material Sciences
The incorporation of molecular photoswitches in oligonucleotides, exemplified by PhotoS1P, is expanding in the field of biological, physical, and material sciences. It's moving towards applications in chemical biology, nanotechnology, and material science (Lubbe, Szymański, & Feringa, 2017).
In Vivo Photopharmacology with Multifunctional Fibers
Multifunctional fibers with optical and microfluidic capabilities are used in conjunction with photoswitchable ligands like PhotoS1P for reversible control of neural circuits in behavioral experiments, demonstrating its utility in photopharmacology (Frank et al., 2020).
Propriétés
Nom du produit |
PhotoS1P |
|---|---|
Formule moléculaire |
C66H90N9O11P2 |
Poids moléculaire |
1247.4455 |
Nom IUPAC |
(2S,3R,E)-2-Ammonio-3-hydroxy-7-(4-(-(4-propylphenyl)diazenyl)phenyl)hept-4-en-1-ylhydrogen phosphate |
InChI |
InChI=1S/3C22H29N3O.2H3O4P/c3*1-3-6-18-9-13-20(14-10-18)24-25-21-15-11-19(12-16-21)7-4-5-8-22(26)17(2)23;2*1-5(2,3)4/h3*5,8-17,22,26H,3-4,6-7,23H2,1-2H3;2*(H3,1,2,3,4)/q3*+1;;/p-3/b3*8-5+,25-24+;;/t2*17-,22+;17-,22-;;/m101../s1 |
Clé InChI |
CDJRQSCVKLZNLS-VISDKCGSSA-K |
SMILES |
[H+]C[C@@H]([NH3+])[C@H](O)/C=C/CCC1=CC=C(/N=N/C2=CC=C(CCC)C=C2)C=C1.[H+]C[C@@H]([NH3+])[C@@H](O)/C=C/CCC3=CC=C(/N=N/C4=CC=C(CCC)C=C4)C=C3.[H+]C[C@H]([NH3+])[C@H](O)/C=C/CCC5=CC=C(/N=N/C6=CC=C(CCC)C=C6)C=C5.O=P([O-])([O-])[O-].O=P([O-])([O-])[O-] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
PhotoS1P |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



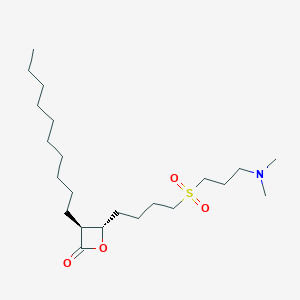
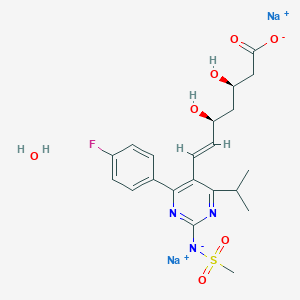

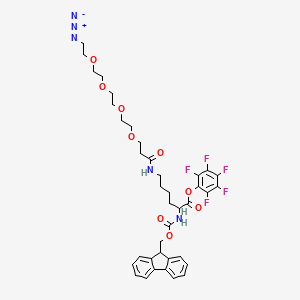
![dimethyl-[(1R,10S,12S,13R,21R,22S,23R,24R)-4,8,12,22,24-pentahydroxy-13-methoxycarbonyl-1,12-dimethyl-6,17-dioxo-10-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-4,6-dimethyloxan-2-yl]oxy-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaen-23-yl]azanium](/img/structure/B1193302.png)
